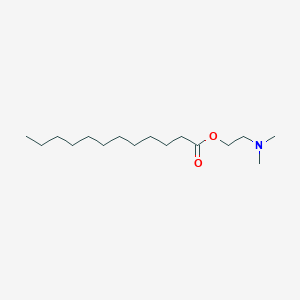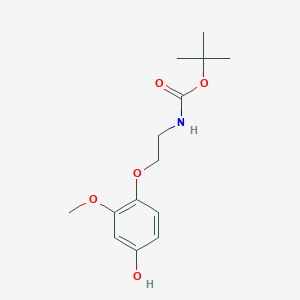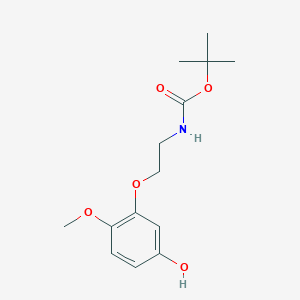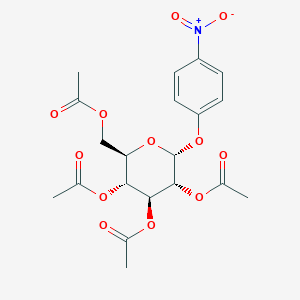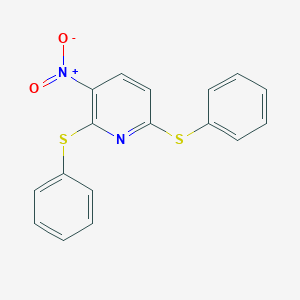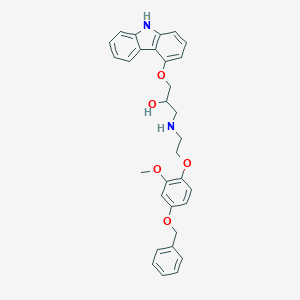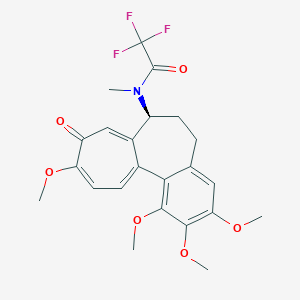
N-Trifluoroacetyldemecolcine
説明
Synthesis Analysis
The synthesis of trifluoroacetyl-containing compounds, including N-Trifluoroacetyldemecolcine, often involves reactions of trifluoroacetic acid derivatives with various organic substrates. Mei et al. (2016) highlight the development of synthetic methods for compounds containing trifluoromethyl groups, showcasing the chemical industry's demand for such functionalities due to their potential pharmaceutical applications. These methods typically involve the use of reagents like N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine for asymmetric synthesis, providing access to trifluoromethyl-containing amines and amino acids of pharmaceutical importance (Mei, Han, Xie, & Soloshonok, 2016).
Molecular Structure Analysis
The molecular structure of compounds like N-Trifluoroacetyldemecolcine is crucial for understanding their chemical behavior. Rodrigues et al. (2001) provide insights into the molecular symmetry and interactions within trifluoroacetate compounds, which are essential for predicting the reactivity and stability of N-Trifluoroacetyldemecolcine. Their research on betainium trifluoroacetate illustrates the strong hydrogen bonding capabilities and the potential for molecular interaction studies in related compounds (Rodrigues, Paixão, Costa, & Matos Beja, 2001).
Chemical Reactions and Properties
Trifluoroacetylation is a key reaction in the synthesis and modification of compounds like N-Trifluoroacetyldemecolcine. Panetta (2003) discusses the trifluoroacetylation of amines and amino acids under mild conditions, providing a pathway for introducing trifluoroacetyl groups into various molecular frameworks. This process highlights the versatility and reactivity of trifluoroacetic acid derivatives in chemical synthesis (Panetta, 2003).
Physical Properties Analysis
The physical properties of N-Trifluoroacetyldemecolcine, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of trifluoroacetyl groups can enhance the compound's lipophilicity and stability, making it a subject of interest for the development of pharmaceuticals and agrochemicals. Research on related compounds, like perfluoropentacene by Sakamoto et al. (2004), demonstrates the impact of fluorination on the physical properties of organic semiconductors, offering insights into the behavior of N-Trifluoroacetyldemecolcine (Sakamoto, Suzuki, Kobayashi, Gao, Fukai, Inoue, Sato, & Tokito, 2004).
Chemical Properties Analysis
The chemical properties of N-Trifluoroacetyldemecolcine, such as reactivity towards nucleophiles and electrophiles, are pivotal for its application in synthesis and drug design. The work by Chu and Qing (2014) on oxidative trifluoromethylation reactions provides a foundation for understanding the chemical behavior of trifluoromethyl groups in organic synthesis. Their research explores the incorporation of CF3 groups into various organic molecules, shedding light on the potential chemical reactivity of N-Trifluoroacetyldemecolcine (Chu & Qing, 2014).
科学的研究の応用
Proteomics : It is used for separating proteins in the mass range 1–100 kDa and in doubled SDS-PAGE, a proteomic tool for isolating extremely hydrophobic proteins for mass spectrometric identification (Schägger, 2006).
Agricultural Science : In studies of plant uptake of organic nitrogen, such as glycine, in grasslands in northern Europe, N-Trifluoroacetyldemecolcine plays a role (Näsholm, Huss-Danell, & Högberg, 2000).
Weed Control : It has been used in field studies to control annual grass weeds and broadleaf weeds in soybeans (Wax & Pendleton, 1968).
Chemical Synthesis : The compound is involved in the biomimetic total synthesis of (+)-himbacine, a molecular complex (Tchabanenko et al., 2005).
Medical Research : It provides immunosuppression for allogeneic islet transplantation in mice without affecting insulin secretion, indicating potential in medical applications (Noguchi et al., 2004).
Oncology : N-deacetyl-N-(N-trifluoroacetylaminoacyl)thiocolchicine derivatives show antiproliferative activity on MDR-positive and MDR-negative human cancer cell lines (Gelmi et al., 1999).
Inflammatory Diseases : It is being considered as a potential therapeutic for treating inflammatory bowel disease (Min, Caster, Eblan, & Wang, 2015).
Biochemical Studies : N-Trifluoroacetylglycine serves as a model fluorine-tagged substrate in studies to determine enzyme activity (Peterman, Lentz, & Duncan, 1998).
Drug Development : Incorporating the trifluoromethyl group into drugs can enhance efficacy, cellular membrane permeability, and resistance to oxidative metabolism (Nagib & MacMillan, 2011).
Metabolic Studies : The N-15 glycine method, which involves this compound, is used to study protein synthesis rates and metabolic pool sizes in medical research (Crispell, Parson, & Hollifield, 1956).
Neuroscience : Trifluoroacetate, a related compound, acts as an allosteric modulator at the glycine receptor, affecting experimental variability or error in neurological studies (Tipps, Iyer, & Mihic, 2012).
Analytical Chemistry : Tricine buffer, involving a derivative of this compound, is applicable for metallothionein isoform separation by capillary zone electrophoresis (Virtanen & Bordin, 1999).
作用機序
Safety and Hazards
特性
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3NO6/c1-27(22(29)23(24,25)26)15-8-6-12-10-18(31-3)20(32-4)21(33-5)19(12)13-7-9-17(30-2)16(28)11-14(13)15/h7,9-11,15H,6,8H2,1-5H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGYENSCJVMEMY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221455 | |
| Record name | Colchicine, N-methyl-17,17,17-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trifluoroacetyldemecolcine | |
CAS RN |
71295-35-7 | |
| Record name | Colchicine, N-methyl-17,17,17-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Trifluoroacetyldemecolcine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Colchicine, N-methyl-17,17,17-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




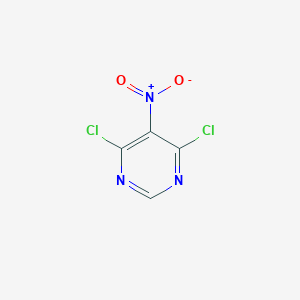
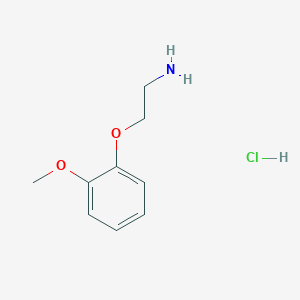



![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)
